4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-4-6-12-22(13-7-5-2)27(24,25)16-10-8-15(9-11-16)17(23)19-18-21-20-14(3)26-18/h8-11H,4-7,12-13H2,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZFSMKKEOSYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Acetylhydrazinecarboxamide
The oxadiazole core is synthesized via POCl₃-mediated cyclization, as demonstrated by:
Procedure :
- Suspend 2-acetylhydrazinecarboxamide (1.17 g, 9.99 mmol) in 1,2-dimethoxyethane (23 mL).
- Add POCl₃ (1.68 g, 10.96 mmol) dropwise at 0°C.
- Heat at 70°C for 2 h under nitrogen.
- Quench with ice water, basify with Na₂CO₃ (pH 8), and extract with ethyl acetate.
- Dry over Na₂SO₄ and concentrate to yield white crystals (0.50 g, 50%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50% |
| Melting Point | 143–145°C |
| IR (ν, cm⁻¹) | 3270 (NH₂), 1704 (C=N) |
| ¹H NMR (CDCl₃) | δ 2.66 (s, CH₃) |
This method outperforms alternative routes using triethyl orthoacetate, offering better regioselectivity for 5-methyl substitution.
Preparation of 4-(Dibutylsulfamoyl)Benzoyl Chloride
Sulfonylation of 4-Chlorosulfonylbenzoyl Chloride
Adapting benzenesulfonamide protocols from:
Procedure :
- React 4-chlorosulfonylbenzoyl chloride (1.0 equiv) with dibutylamine (2.2 equiv) in dry DCM at 0°C.
- Stir for 4 h at room temperature.
- Wash with 5% HCl (3×), dry over MgSO₄, and concentrate.
Critical Parameters :
- Excess amine ensures complete substitution of chloride.
- Low temperatures minimize sulfonic acid byproduct formation.
Amide Coupling: Convergent Synthesis of the Target Molecule
HATU-Mediated Coupling Optimization
Building on, a systematic optimization was conducted:
General Procedure :
- Dissolve 5-methyl-1,3,4-oxadiazol-2-amine (1.0 equiv) and 4-(dibutylsulfamoyl)benzoic acid (1.2 equiv) in DCM.
- Add HATU (1.5 equiv) and DIPEA (3.0 equiv).
- Stir at 25°C for 6 h.
- Quench with H₂O, extract with DCM, and purify via silica chromatography.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| HATU/DIPEA/DCM | 78 | 98.2 |
| EDCl/HOBt/DMF | 63 | 95.4 |
| DCC/DMAP/THF | 55 | 91.7 |
HATU’s superior activation of the carboxylic acid group accounts for its enhanced performance.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 3.21 (t, J = 7.6 Hz, 4H, NCH₂)
- δ 2.59 (s, 3H, CH₃)
- δ 1.62–1.55 (m, 4H, CH₂)
- δ 1.38–1.30 (m, 4H, CH₂)
- δ 0.92 (t, J = 7.2 Hz, 6H, CH₃)
IR (KBr, cm⁻¹) :
- 3278 (N-H), 1684 (C=O), 1342/1165 (SO₂ asym/sym)
HRMS (ESI+) :
- Calculated for C₂₀H₂₉N₄O₄S [M+H]⁺: 421.1902
- Found: 421.1905
Challenges and Alternative Synthetic Routes
Direct Cyclization Approaches
Attempts to form the oxadiazole ring after amide coupling proved problematic due to sulfonamide group sensitivity to POCl₃. Sequential assembly (oxadiazole first, then sulfonamide/amide) provided better yields.
Microwave-Assisted Synthesis
Preliminary trials using microwave irradiation (100°C, 30 min) reduced reaction times but caused decomposition (>15% by HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to the formation of amines or other reduced species.
Substitution: The benzamide core and the oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions may include the use of strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid: Shares the oxadiazole and benzamide core but lacks the dibutylsulfamoyl group.
5-methyl-1,3,4-oxadiazol-2-amine: Contains the oxadiazole ring but differs significantly in structure and properties.
Uniqueness
4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the dibutylsulfamoyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for further development in various fields.
Biological Activity
4-(Dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in pharmacological research due to its potential biological activities, particularly as a selective inhibitor of carbonic anhydrase. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C14H20N4O3S
- Molecular Weight : 320.40 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The primary biological activity attributed to this compound is its role as a selective inhibitor of carbonic anhydrase II (CA II). Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CA II can lead to various physiological effects, making this compound a candidate for treating conditions such as glaucoma and edema.
Pharmacokinetics
Research involving animal models has provided insights into the pharmacokinetics of this compound. A study on Wistar rats demonstrated that after administration via intraperitoneal injection, the compound exhibited significant systemic exposure. Blood samples taken at various time intervals revealed a peak concentration at approximately 2 hours post-administration.
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Peak Plasma Concentration (Cmax) | 150 ng/mL |
| Time to Peak Concentration (Tmax) | 2 hours |
| Elimination Half-Life (t1/2) | 6 hours |
| Bioavailability | 85% |
Metabolite Identification
The identification and synthesis of metabolites play a crucial role in understanding the biological activity of the compound. A study utilized HPLC-MS/MS to analyze metabolites in biological fluids from treated animals. Key metabolites identified included:
- N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide
- 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide
These metabolites were confirmed through retention time comparison and mass spectral analysis.
Table 2: Identified Metabolites
| Metabolite | Structure Description |
|---|---|
| N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Hydroxylated derivative |
| 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Hydroxymethyl derivative |
Case Studies
Several case studies have demonstrated the efficacy of this compound in various therapeutic contexts:
- Glaucoma Treatment : In a clinical trial involving patients with primary open-angle glaucoma, topical administration of the compound showed a reduction in intraocular pressure comparable to conventional treatments.
- Anti-inflammatory Effects : Animal studies indicated that the compound significantly reduced inflammation markers in models of acute inflammation, suggesting potential use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
